molecular formula C10H18ClNO2 B580019 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate CAS No. 869112-14-1

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate

Cat. No.: B580019
CAS No.: 869112-14-1
M. Wt: 219.709
InChI Key: OTUFGRVWNPWRJD-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1) is a piperidine derivative with a molecular formula of C₁₀H₁₈ClNO₂ and an average mass of 219.71 g/mol. Its IUPAC name reflects its structural components:

  • Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
  • 1-(2-Chloroethyl) substituent : A chloroethyl group attached to the nitrogen atom at position 1 of the piperidine ring.
  • 4-Carboxylate ester : An ethyl ester group (-COOCH₂CH₃) bonded to the fourth carbon of the piperidine ring.

The compound’s architecture enables dual functionality: the chloroethyl group serves as a reactive site for nucleophilic substitution, while the ester group facilitates further derivatization in synthetic pathways.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remains limited, insights can be drawn from structurally related piperidine derivatives. Piperidine rings typically adopt a chair conformation , with substituents favoring equatorial positions to minimize steric strain. In the case of this compound:

  • The chloroethyl group at position 1 likely occupies an equatorial position to avoid axial strain.
  • The ester group at position 4 adopts an equatorial orientation due to the electron-withdrawing nature of the carbonyl group, which stabilizes the conformation through hyperconjugation.

Computational studies on analogous piperidine derivatives suggest that substituent size and electronic effects dictate conformational preferences. For example, bulky groups tend to occupy equatorial positions, while smaller substituents may adopt axial orientations to optimize orbital overlap.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals for this compound (CDCl₃, 300 MHz):

Proton Environment Chemical Shift (δ, ppm) Multiplicity J (Hz)
Ethyl ester (-OCH₂CH₃) 4.11 Quartet (q) 5.3
Chloroethyl (-CH₂Cl) 3.55 Triplet (t) 4.0
Piperidine protons (α to N) 2.88–2.84 Multiplet (m)
Piperidine protons (β to N) 2.24–2.12 Doublet of triplets (dt) 12.0, 3.0
Remaining piperidine protons 1.52–1.50 Multiplet (m)

These data align with the compound’s structure, particularly the splitting patterns observed for the ethyl and chloroethyl groups.

Infrared (IR) Spectroscopy

  • Ester carbonyl (C=O) : Strong absorption at 1710–1750 cm⁻¹ .
  • C-Cl stretching : Peak near 600–700 cm⁻¹ .
  • N–C and C–C vibrations : Bands in the 1450–1350 cm⁻¹ region.

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 219.7 , with fragmentation patterns consistent with loss of the ethyl group (–OCH₂CH₃) and chloroethyl moiety (–CH₂Cl).

Computational Molecular Modeling (DFT Calculations)

Density Functional Theory (DFT) studies on analogous compounds reveal:

  • Conformational Stability : The chair conformation with equatorial substituents is energetically favored, minimizing steric and electronic repulsion.
  • Electron Density Distribution : The chloroethyl group’s electron-withdrawing effect polarizes the adjacent C–N bond, enhancing electrophilicity at the nitrogen center.
  • Reactivity Predictions : The chloroethyl group’s susceptibility to nucleophilic substitution is influenced by the piperidine ring’s electron-donating nature, which stabilizes transition states.

Comparative Structural Analysis with Piperidine Derivatives

Compound Key Structural Differences Functional Implications
Ethyl piperidine-4-carboxylate Lacks 2-chloroethyl group; simpler ester Lower reactivity; used as a precursor
Cyclobutylmethyl piperidine-4-carboxylate Bulky cyclobutylmethyl substituent Enhanced steric hindrance; distinct solubility
Ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate Hydroxyethyl group instead of chloroethyl Higher polarity; potential for hydrogen bonding

The chloroethyl group in this compound distinguishes it from other derivatives, enabling targeted functionalization in medicinal chemistry.

Properties

IUPAC Name

ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-10(13)9-3-6-12(7-4-9)8-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUFGRVWNPWRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734168
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869112-14-1
Record name Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Record name ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
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Record name Ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate
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Preparation Methods

Two-Step Synthesis via 2-Bromoethanol and Thionyl Chloride

The most widely documented method involves a two-step sequence starting with ethyl isonipecotate (ethyl piperidine-4-carboxylate). In the first step, alkylation with 2-bromoethanol occurs in toluene under reflux (110°C) using potassium carbonate as a base. This produces ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, which is subsequently chlorinated with thionyl chloride at 50°C to yield the target compound.

Reaction Conditions and Workup

  • Step 1 (Alkylation): Ethyl isonipecotate (400.1 g), potassium carbonate (448.7 g), and 2-bromoethanol (256 mL) in toluene (4 L) are refluxed for 160 minutes. After cooling, water (1.2 L) is added, and the aqueous layer is separated and extracted with toluene.

  • Step 2 (Chlorination): The organic layer is concentrated to 4.2 L, treated with thionyl chloride (193 mL) at 50°C, and stirred for 1 hour. Ethyl acetate (4.6 L) and seed crystals are added to induce crystallization, yielding a white solid (502.7 g, 80%).

Key Advantages

  • High Yield: Achieves 80% conversion, a significant improvement over the 38.6% yield reported in WO 2005/104745.

  • Reduced Dimer Formation: Eliminates the diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate) impurity, avoiding chromatographic purification.

Optimized One-Step Alkylation Using 1-Bromo-2-Chloroethane

Single-Pot Reaction with Organic Bases

An alternative one-step method employs 1-bromo-2-chloroethane as the alkylating agent in the presence of organic bases like triethylamine. This approach simplifies the synthesis by combining alkylation and chlorination into a single step.

Typical Protocol

  • Reagents: Ethyl isonipecotate (300 g), 1-bromo-2-chloroethane (molar ratio 1:1.2), triethylamine (1.5 equiv), and acetone (2.7 L).

  • Conditions: Reaction at 20–25°C for 4 hours, followed by aqueous extraction to remove triethylamine hydrobromide salts.

  • Yield: 66% with residual dimer content below 14%, compared to 22% in earlier methods.

Critical Parameters

  • Temperature Control: Maintaining temperatures below 30°C minimizes dimer formation.

  • Solvent Selection: Acetone enhances reaction homogeneity and facilitates byproduct removal.

Industrial-Scale Production and Process Optimization

Large-Scale Implementation of Two-Step Methods

Industrial adaptations of the two-step process utilize continuous flow reactors to improve reproducibility. Key modifications include:

  • Solvent Exchange: Toluene is replaced with ethyl acetate during crystallization to reduce toxicity.

  • Seed Crystallization: Adding seed crystals (0.1% w/w) ensures uniform particle size distribution, critical for pharmaceutical-grade material.

Performance Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield80%75–78%
Dimer Impurity<0.5%<1.2%
Reaction Time (Step 1)160 min120 min

Comparative Analysis of Methodologies

Yield and Purity Trade-Offs

MethodYieldDimer ImpurityKey Advantage
Two-Step (Thionyl)80%<0.5%High purity, no chromatography
One-Step (Triethylamine)66%<14%Simplified workflow
WO 2005/10474538.6%22%Historical benchmark

Mechanistic Insights

  • Alkylation Step: Nucleophilic substitution at the piperidine nitrogen proceeds via an SN2 mechanism, favored by polar aprotic solvents like toluene.

  • Chlorination: Thionyl chloride converts the hydroxyethyl intermediate to the chloroethyl derivative through a two-stage process involving sulfite ester formation and subsequent displacement .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in creating various piperidine derivatives, which are important in medicinal chemistry due to their biological activities.

Synthetic Routes:
The compound can be synthesized through several methods, including the reaction of 2-chlorobenzoyl chloride with piperidine under basic conditions. This reaction typically involves refluxing the mixture at elevated temperatures to ensure complete conversion. The final product is obtained through esterification with ethanol.

Synthesis Method Reagents Yield (%)
Reaction with 2-chlorobenzoyl chloridePiperidine, TriethylamineVariable
EsterificationEthanolHigh

Biological Applications

Enzyme Interaction Studies:
In biological research, this compound is used to study enzyme interactions and biological pathways. Its unique structure allows researchers to investigate its role in various biochemical processes.

Therapeutic Potential:
The compound has been investigated for its potential therapeutic properties. It acts as a precursor for drug development, particularly in the synthesis of compounds targeting specific biological pathways. For example, studies have shown its efficacy in antischistosomal activity when used as part of a larger molecular framework .

Medicinal Chemistry

Drug Development:
this compound is explored for its potential as a drug candidate. Its derivatives have been linked to various pharmacological activities, making it a target for further medicinal chemistry research.

Case Study: Antischistosomal Activity
In a study examining structure-activity relationships (SAR), this compound demonstrated significant antischistosomal activity when incorporated into ozonide esters. The compound's ability to interact with biological targets highlights its potential in developing new therapeutic agents against parasitic infections .

Industrial Applications

Pharmaceutical Production:
The compound is also utilized in the pharmaceutical industry for the production of drugs and agrochemicals. Its role as an intermediate facilitates the synthesis of various active pharmaceutical ingredients (APIs).

Agrochemical Applications:
In addition to pharmaceuticals, this compound finds applications in agrochemicals, where it contributes to the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Substituent Effects

  • Aromatic Substituents (e.g., Benzyl, Pyridinyl) :
    • 2-Chlorobenzyl (3d) : Increased steric bulk reduces yield (60.6%) compared to 4-methylbenzyl (76.6%) .
    • Sulfamoylbenzoyl (3) : Introduces hydrogen-bonding capacity, critical for enzyme inhibition (carbonic anhydrase) .

Physicochemical Properties

  • Lipophilicity : The 2-chloroethyl group provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, pyridinyl derivatives (e.g., ) may exhibit lower solubility due to aromatic stacking.
  • Stability : The 2-chloroethyl group’s susceptibility to hydrolysis or elimination contrasts with stable benzyl or benzoyl substituents.

Biological Activity

Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H18ClNO2. Its structure includes a piperidine ring, an ethyl ester group, and a chloroethyl substituent, which contribute to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar piperidine structures can inhibit the growth of various bacterial strains, suggesting that this compound may share similar mechanisms of action. For example, a study highlighted the efficacy of piperidine derivatives against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Initial findings suggest that it may induce apoptosis in cancer cell lines, potentially through pathways involving cell cycle regulation and apoptosis induction mechanisms. The chloroethyl group is thought to play a role in enhancing cytotoxicity against tumor cells .

Synthesis and Chemical Reactions

This compound is synthesized through reactions involving piperidine derivatives and ethyl chloroformate under controlled conditions. The synthesis typically involves:

  • Reagents : Ethyl chloroformate, 2-chloroethylamine.
  • Conditions : Solvents such as dichloromethane or chloroform are commonly used to facilitate the reaction.

Types of Reactions

The compound undergoes various chemical reactions:

  • Substitution Reactions : The chloroethyl group can be substituted with other nucleophiles.
  • Hydrolysis : The ester can be hydrolyzed to yield the corresponding carboxylic acid.
  • Oxidation/Reduction : Alterations in the oxidation state of nitrogen in the piperidine ring can occur, affecting biological activity.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of several piperidine derivatives, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus, suggesting promising applications in developing new antimicrobial agents .

Anticancer Research

In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies suggested involvement in apoptosis pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
This compoundModerateHighInduces apoptosis in cancer cells
Ethyl 1-(2-bromoethyl)piperidine-4-carboxylateLowModerateLess effective than chlorinated analogs
Ethyl 1-(2-fluoroethyl)piperidine-4-carboxylateModerateLowFluorinated compounds show varied effects

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate?

The compound is synthesized via alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 1-bromo-2-chloroethane in the presence of an organic base (e.g., triethylamine) and a polar aprotic solvent (e.g., tetrahydrofuran or acetonitrile). The reaction proceeds via nucleophilic substitution at the piperidine nitrogen, yielding the chloroethyl-substituted derivative. Purification typically involves solvent extraction and recrystallization to achieve >95% purity .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., chloroethyl group integration at δ ~3.6–3.8 ppm for –CH2Cl).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 234.09 for C10H17ClNO2).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C–Cl stretch) .

Q. What functional groups dominate its reactivity?

The piperidine nitrogen and chloroethyl group enable nucleophilic substitution (e.g., forming bicyclic structures with LDA), while the ester moiety allows hydrolysis to carboxylic acids or transesterification .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher synthetic yield?

  • Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates, while toluene reduces side reactions during alkylation .
  • Base Choice : Strong bases like LDA enhance deprotonation efficiency in subsequent cyclization steps .
  • Temperature Control : Maintaining 0–5°C during alkylation minimizes thermal degradation of the chloroethyl group .

Q. What role does this compound play in synthesizing umeclidinium bromide?

It serves as a critical intermediate. After synthesis, treatment with LDA induces cyclization to form a quinuclidine core (ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate). Subsequent phenyl lithium addition and coupling with ((2-bromoethoxy)methyl)benzene yield umeclidinium bromide, a long-acting muscarinic antagonist .

Q. How do structural modifications impact biological activity in related piperidine derivatives?

  • Chloroethyl Replacement : Substituting the chloroethyl group with hydroxyethyl (via hydrolysis) reduces electrophilicity but increases metabolic stability.
  • Ester Hydrolysis : Converting the ester to a carboxylic acid enhances water solubility, affecting pharmacokinetics in receptor-binding assays .

Q. How can contradictory spectral data in reaction intermediates be resolved?

  • Isotopic Labeling : Use 13^{13}C-labeled reagents to track reaction pathways.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., distinguishing quinuclidine protons from byproducts) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
Alkylation1-Bromo-2-chloroethane, Et₃N, THF75–80
CyclizationLDA, THF, −78°C60–65

Q. Table 2: Analytical Data for Characterization

TechniqueKey ObservationsApplication
1^1H NMRδ 4.12 (q, –COOCH2CH3), δ 3.68 (t, –CH2Cl)Confirm ester and chloroethyl groups
HRMSm/z 234.09 [M+H]+Validate molecular formula

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